Antiviral Specificity: Lariciresinol 4'-O-glucoside vs. (+)-Pinoresinol 4-O-β-D-glucopyranoside in Influenza A Virus Models
In a direct head-to-head structure-activity relationship study, lariciresinol 4'-O-glucoside exhibited anti-influenza A virus (IAV) activity, whereas (+)-pinoresinol 4-O-β-D-glucopyranoside was inactive against IAV. The critical structural determinant was identified as the presence of a vanilloyl group in the sugar moiety of lariciresinol 4'-O-glucoside [1]. Lariciresinol 4'-O-glucoside inhibited IAV-induced expression of pro-inflammatory cytokines including IP-10, MCP-1, and MIP-1α in a dose-dependent manner, an effect not observed with the pinoresinol analog [1].
| Evidence Dimension | Anti-influenza A virus (IAV) activity and pro-inflammatory cytokine inhibition |
|---|---|
| Target Compound Data | Active against IAV; inhibited IAV-induced cytokine expression (IP-10, MCP-1, MIP-1α) |
| Comparator Or Baseline | (+)-Pinoresinol 4-O-β-D-glucopyranoside: Inactive against IAV |
| Quantified Difference | Qualitative difference (active vs. inactive); attributed to vanilloyl group presence |
| Conditions | In vitro IAV infection model in A549 cells; cytokine expression measured by RT-PCR and ELISA |
Why This Matters
This demonstrates that antiviral activity is not a class-wide property of lignan glucosides; procurement of the specific compound is essential for replicating published antiviral findings.
- [1] Li J, Zhou B, Li C, Chen Q, Wang Y, Li Z, Chen T, Yang C, Jiang Z, Zhong N, Yang Z, Chen R. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. Journal of Ethnopharmacology. 2015;174:379-386. View Source
